Kaempferol 3,7,4'-trimethyl ether

概要

説明

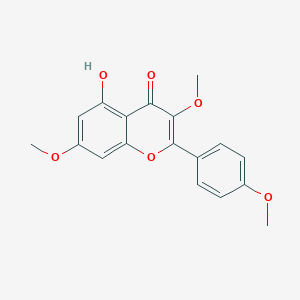

ケンフェロール 3,7,4’-トリメチルエーテルは、シパルーナ・ギガントテパラの葉から単離されたフラボノールアグリコンです。 これはその抗酸化作用で知られており、様々な植物に含まれるよく研究されているフラボノイドであるケンフェロールの誘導体です 。 この化合物は、分子式C18H16O6、分子量328.32 g/molを持ちます .

準備方法

合成経路と反応条件

ケンフェロール 3,7,4’-トリメチルエーテルは、通常、ケンフェロールのメチル化によって合成されます。 このプロセスは、触媒の存在下で、多くの場合加熱条件下で、ケンフェロールとメタノールを反応させることを含みます 。 この反応は以下の式で表すことができます。

Kaempferol+3CH3OH→Kaempferol 3,7,4’-trimethyl ether+3H2O

工業的製造方法

ケンフェロール 3,7,4’-トリメチルエーテルの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度を保証するために、工業用反応器と最適化された反応条件の使用を含みます。 この化合物は、その後、結晶化またはクロマトグラフィー法によって精製されます {_svg_5}.

化学反応の分析

反応の種類

ケンフェロール 3,7,4’-トリメチルエーテルは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、酸化されてキノンを形成することができます。

還元: 還元反応は、それをジヒドロ誘導体に変化させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主要な生成物

科学的研究の応用

Antioxidant Activity

Kaempferol 3,7,4'-trimethyl ether exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

- DPPH Assay Results : In studies involving DPPH (2,2-diphenyl-1-picrylhydrazyl), the compound demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant .

Anti-Cancer Properties

Research highlights the compound's role in cancer prevention and treatment. Kaempferol derivatives have been shown to influence multiple cellular pathways involved in cancer progression.

- Mechanisms of Action : The compound modulates cell signaling pathways related to apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and metastasis (spread of cancer cells) .

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Clinical Studies : Various studies have indicated that kaempferol can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Nutritional Applications

Kaempferol is present in many plant-based foods and is considered a valuable dietary component. Its inclusion in diets may confer health benefits due to its bioactive properties.

Dietary Sources

| Food Source | Kaempferol Content (mg/100g) |

|---|---|

| Kale | 25 |

| Spinach | 23 |

| Broccoli | 15 |

| Beans | 10 |

| Grapes | 8 |

Case Studies

- Study on Antioxidant Activity :

- Cancer Research :

- Anti-Inflammatory Effects :

作用機序

ケンフェロール 3,7,4’-トリメチルエーテルは、主にその抗酸化作用と抗炎症作用によって効果を発揮します。 これはフリーラジカルを消去し、それによってDNA損傷を防ぎ、癌細胞の増殖を抑制します 。 この化合物は、抗酸化タンパク質の発現を調節するNrf2経路を含む、様々なシグナル伝達経路を調節します .

類似化合物の比較

類似化合物

ケンフェロール: 幅広い生物学的活性で知られる母化合物です。

ケルセチン: 同様の抗酸化作用を持つ別のフラボノールです。

独自性

ケンフェロール 3,7,4’-トリメチルエーテルは、その特異的なメチル化パターンにより、母化合物であるケンフェロールと比較して、その安定性とバイオアベイラビリティが向上しています 。 これは、長時間の抗酸化作用を必要とするアプリケーションにおいて特に有用です。

類似化合物との比較

Similar Compounds

Kaempferol: The parent compound, known for its wide range of biological activities.

Quercetin: Another flavonol with similar antioxidant properties.

Myricetin: A flavonoid with additional hydroxyl groups, enhancing its antioxidant capacity.

Uniqueness

Kaempferol 3,7,4’-trimethyl ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, kaempferol . This makes it particularly useful in applications requiring prolonged antioxidant activity.

生物活性

Kaempferol 3,7,4'-trimethyl ether (K3,7,4'-TME) is a flavonoid derivative that exhibits a range of biological activities. This article explores its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of Kaempferol

Kaempferol is a naturally occurring flavonol found in various plants, including broccoli, kale, and tea. It is known for its antioxidant, anti-inflammatory, and anticancer properties. The trimethyl ether derivative enhances its bioactivity and solubility in biological systems.

K3,7,4'-TME exerts its biological effects through various mechanisms:

- Antioxidant Activity : K3,7,4'-TME scavenges free radicals, reducing oxidative stress and protecting cells from damage.

- Anticancer Effects : It induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK. K3,7,4'-TME inhibits cell proliferation and migration in various cancer types.

- Anti-inflammatory Properties : The compound reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Anticancer Activity

Research indicates that K3,7,4'-TME has significant anticancer effects. For example:

- Breast Cancer : K3,7,4'-TME inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through the upregulation of p21 and downregulation of cyclin D1 .

- Colon Cancer : In HT-29 colon cancer cells, K3,7,4'-TME induced apoptosis via caspase activation and inhibited cell migration .

Antimicrobial Properties

K3,7,4'-TME exhibits antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies show that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also demonstrates antifungal properties against Candida species .

Antioxidant Capacity

The antioxidant capacity of K3,7,4'-TME has been evaluated using DPPH and ABTS assays. It exhibited a significant ability to scavenge free radicals compared to standard antioxidants such as ascorbic acid .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in breast and colon cancer cells; inhibits cell migration. |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli; antifungal against Candida spp. |

| Antioxidant Activity | High radical scavenging ability; comparable to ascorbic acid. |

Case Studies

- Breast Cancer Model : A study on MCF-7 cells demonstrated that treatment with K3,7,4'-TME led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The mechanism involved increased expression of p21 and decreased levels of cyclin D1 .

- Colon Cancer Model : In HT-29 cells treated with 30 µM K3,7,4'-TME for 24 hours showed significant apoptosis with increased caspase-3 activity by 40% compared to control groups .

特性

IUPAC Name |

5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQWAMGRHJQANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165752 | |

| Record name | Kaempferol trimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-34-7 | |

| Record name | 5-Hydroxy-3,7,4′-trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol trimethylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol trimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of Kaempferol 3,7,4'-trimethyl ether?

A1: this compound has been identified in various plant species. Some notable examples include:

- Siparuna gigantotepala: This plant, found in [], yielded this compound alongside other flavonoids during phytochemical investigations.

- Ballota saxatilis subsp. saxatilis: This subspecies contains this compound as one of its flavone aglycones. []

- Terminalia catappa L.: This plant, commonly known as the Indian almond, has been found to contain this compound in its leaves. []

Q2: What methods are used to identify and quantify this compound in plant extracts?

A2: Researchers utilize a combination of techniques to characterize and quantify this compound:

- Chromatographic Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate this compound from other compounds in plant extracts. [, ]

- Spectroscopic Identification: The identity of this compound is confirmed through spectroscopic analyses, including:

- Comparison with Standards: The identity of this compound is further confirmed by comparing its chromatographic and spectroscopic data with known standards. []

Q3: Are there any studies investigating the potential anti-inflammatory properties of compounds structurally similar to this compound?

A4: Yes, studies on Boesenbergia longiflora, a plant rich in flavonoids and diarylheptanoids, have shown promising anti-inflammatory properties. [] While this compound itself was not the most potent compound in this context, it exhibited moderate inhibitory activity against nitric oxide (NO) release in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. [] This finding suggests that further exploration of this compound and its structural analogs in the context of inflammation is warranted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。